3-methyl-N-(2-methyl-1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide
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Overview
Description
3-methyl-N-(2-methyl-1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a 3-methyl group on the isoxazole ring and a 2-methyl-1,3-dioxoisoindolin-4-yl substituent on the nitrogen atom of the carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
The compound, also known as 3-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1,2-oxazole-5-carboxamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets could result in changes that contribute to these effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological processes . Given the structural similarity, this compound may also affect multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
The compound’s molecular weight is 21919, and it has a predicted density of 1368±006 g/cm3 . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Given its structural similarity to other indole derivatives, it may exhibit a range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-methyl-1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between α-acetylenic γ-hydroxyaldehydes and hydroxylamine under catalyst-free and microwave-assisted conditions.
Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methyl iodide or similar reagents.
Formation of Dioxoisoindolinyl Group: The dioxoisoindolinyl group can be synthesized from phthalic anhydride and an appropriate amine, followed by cyclization.
Coupling Reactions: The final step involves coupling the isoxazole ring with the dioxoisoindolinyl group under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-methyl-1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
3-methyl-N-(2-methyl-1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
3-methyl-N-(2-methyl-1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide is unique due to the presence of both the isoxazole and dioxoisoindolinyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-methyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c1-7-6-10(21-16-7)12(18)15-9-5-3-4-8-11(9)14(20)17(2)13(8)19/h3-6H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZVPEZSRMYZSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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